1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride
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Overview
Description
1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2S and a molecular weight of 205.15 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydro-2H-thiopyran-4-one with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiopyran derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and result in the observed biological effects .
Comparison with Similar Compounds
Tetrahydro-2H-thiopyran-4-one: A precursor in the synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride.
Thiopyran derivatives: Compounds with similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific hydrazine functional group, which imparts distinct reactivity and biological activity compared to other thiopyran derivatives .
Properties
IUPAC Name |
thian-4-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITZQANCLYNOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857421 |
Source
|
Record name | (Thian-4-yl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-09-1 |
Source
|
Record name | (Thian-4-yl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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